

Application Notes and Protocols for Cdk6-IN-1 Cell Permeability Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 6 (Cdk6) is a key regulator of cell cycle progression, specifically controlling the G1 to S phase transition.[1][2] In complex with D-type cyclins, Cdk6 phosphorylates and inactivates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent expression of genes required for DNA synthesis.[2][3] Dysregulation of the Cdk6 signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4]

Cdk6-IN-1 is a potent and selective small molecule inhibitor of Cdk6. For **Cdk6-IN-1** to be an effective therapeutic agent, it must be able to cross the cell membrane to reach its intracellular target. Therefore, assessing its cell permeability is a critical step in its preclinical development. This document provides detailed application notes and protocols for determining the cell permeability of **Cdk6-IN-1** using in vitro models.

Cdk6 Signaling Pathway

The diagram below illustrates the canonical Cdk6 signaling pathway, which is central to cell cycle control. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate Cdk6. The active Cdk6/Cyclin D complex then phosphorylates the retinoblastoma protein (pRb), disrupting its interaction with the E2F transcription factor. Liberated E2F then drives the transcription of genes necessary for the cell to enter the S phase of the cell cycle.

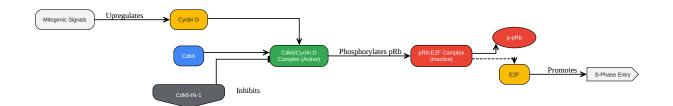




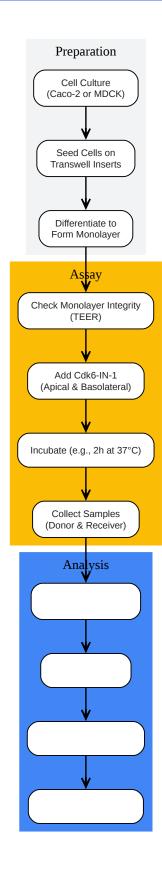


Cdk6-IN-1 exerts its effect by inhibiting the kinase activity of Cdk6, thereby preventing pRb phosphorylation and inducing G1 cell cycle arrest.

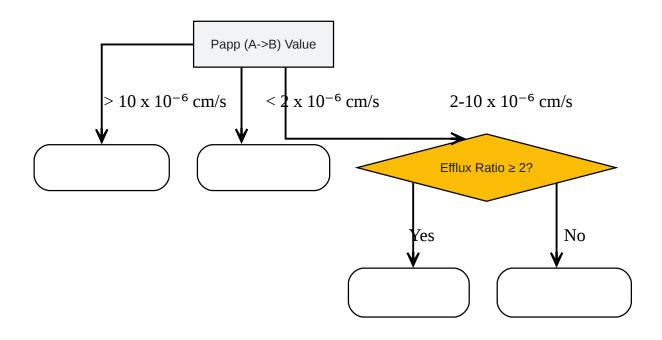












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